Argipressin tannate
Overview
Description
Argipressin tannate, also known as arginine vasopressin tannate, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin is a nonapeptide hormone primarily produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in regulating water balance, blood pressure, and various physiological functions related to diuresis, hemodynamic modulation, and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of argipressin tannate involves the solid-phase peptide synthesis method, which allows for the sequential addition of amino acids to a growing peptide chain. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then added one by one in a specific sequence using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions
Argipressin tannate undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Amino acid residues within the peptide chain can undergo substitution reactions, where one amino acid is replaced by another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol or β-mercaptoethanol in aqueous buffer solutions.
Substitution: Amino acid derivatives and coupling reagents in organic solvents
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptide chains with altered amino acid sequences
Scientific Research Applications
Argipressin tannate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating water balance, blood pressure, and various physiological processes.
Medicine: Utilized in the treatment of conditions such as diabetes insipidus, vasodilatory shock, and variceal bleeding.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools .
Mechanism of Action
Argipressin tannate exerts its effects by binding to specific receptors in the body, including the V1 and V2 receptors. The binding of this compound to these receptors activates intracellular signaling pathways, leading to various physiological responses. For example, activation of V1 receptors causes vasoconstriction, which increases blood pressure, while activation of V2 receptors promotes water reabsorption in the kidneys, leading to increased urine concentration .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A nonapeptide hormone similar to vasopressin but with different physiological functions, primarily involved in childbirth and lactation.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Terlipressin: A vasopressin analog used to manage bleeding esophageal varices .
Uniqueness of Argipressin Tannate
This compound is unique due to its specific binding affinity for V1 and V2 receptors, making it highly effective in regulating blood pressure and water balance. Its stability and potency also make it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOIRJILGZLEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N15O12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-79-1 | |
Record name | Argipressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.